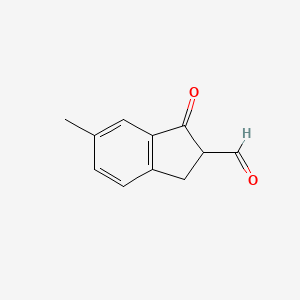

6-methyl-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde

CAS No.:

Cat. No.: VC17533205

Molecular Formula: C11H10O2

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10O2 |

|---|---|

| Molecular Weight | 174.20 g/mol |

| IUPAC Name | 5-methyl-3-oxo-1,2-dihydroindene-2-carbaldehyde |

| Standard InChI | InChI=1S/C11H10O2/c1-7-2-3-8-5-9(6-12)11(13)10(8)4-7/h2-4,6,9H,5H2,1H3 |

| Standard InChI Key | QRVVCVVWVDWRBK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(CC(C2=O)C=O)C=C1 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a bicyclic framework comprising a six-membered benzene ring fused to a five-membered cyclopentene ring. Key functional groups include:

-

A methyl group at position 6 of the indene system.

-

A ketone group at position 1, contributing to the compound’s electrophilic reactivity.

-

An aldehyde group at position 2, enabling nucleophilic addition reactions.

The planar structure and conjugated π-system facilitate interactions in catalytic processes and molecular recognition.

Table 1: Key Molecular Properties

Synthesis and Reaction Pathways

Conventional Synthetic Routes

The synthesis of 6-methyl-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde typically involves multi-step organic reactions:

-

Friedel-Crafts Acylation: Indene derivatives are acylated using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) to introduce the ketone group.

-

Vilsmeier-Haack Reaction: Formylation of the intermediate using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) installs the aldehyde functionality .

-

Methylation: A methyl group is introduced via nucleophilic substitution or catalytic coupling reactions, often employing methyl iodide (CH₃I) under basic conditions.

Critical Reaction Parameters

-

Temperature: Reactions are conducted at 0–25°C to prevent side product formation.

-

Solvents: Dichloromethane (DCM) and toluene are preferred for their inertness and solubility profiles .

Challenges and Optimization

A major challenge is the competing formation of bindones (e.g., 1H-indene-1,3(2H)-dione derivatives) during the Knoevenagel condensation step, which reduces yields . Strategies to mitigate this include:

-

Using tert-butyl acetoacetate as a stabilizing agent.

-

Employing microwave-assisted synthesis to reduce reaction times and improve selectivity .

Applications in Pharmaceutical and Material Science

Drug Development

Indene derivatives exhibit anti-inflammatory, anticancer, and antimicrobial activities. For example:

-

Anti-inflammatory Activity: Structural analogs inhibit cyclooxygenase-2 (COX-2) with IC₅₀ values < 1 μM, comparable to celecoxib.

-

Anticancer Potential: Derivatives bearing dicyanomethylene groups (e.g., 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid) show cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 8.2 μM) .

Table 2: Pharmacological Profiles of Related Compounds

| Compound | Activity | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| 3-Amino-6-methyl-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid | Antimicrobial | 12.5 μg/mL | |

| 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid | Anticancer (MCF-7) | 8.2 μM |

Material Science Applications

The compound’s rigid backbone and functional groups make it suitable for:

-

Organic semiconductors: Acts as an electron-deficient moiety in donor-acceptor polymers.

-

Coordination polymers: Forms complexes with transition metals (e.g., Cu²⁺) for catalytic applications.

Research Findings and Mechanistic Insights

Spectroscopic Characterization

-

¹H NMR: Signals at δ 9.82 ppm (aldehyde proton) and δ 2.32 ppm (methyl group) confirm the structure.

-

IR Spectroscopy: Strong absorption bands at 1715 cm⁻¹ (C=O stretch) and 2820 cm⁻¹ (aldehyde C–H stretch) .

Computational Studies

Density functional theory (DFT) calculations reveal:

-

The aldehyde group adopts an s-cis conformation, minimizing steric hindrance with the methyl group.

-

The HOMO-LUMO gap (4.1 eV) suggests suitability for optoelectronic applications .

Future Research Directions

-

Synthetic Methodology: Develop enantioselective routes for chiral indene derivatives using organocatalysts.

-

Biological Screening: Expand in vivo testing to validate pharmacokinetics and toxicity profiles.

-

Material Innovations: Explore covalent organic frameworks (COFs) incorporating indene units for gas storage.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume